ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Description

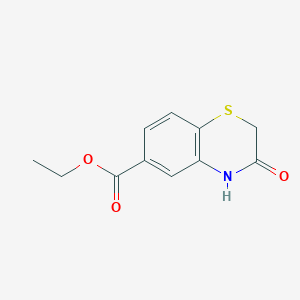

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazine ring, with an ethyl ester group at the 6-position and a keto group at the 3-position

Properties

IUPAC Name |

ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-2-15-11(14)7-3-4-9-8(5-7)12-10(13)6-16-9/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIBMWZLVBRBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)SCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400959 | |

| Record name | Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204863-53-6 | |

| Record name | Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization Route

One of the most commonly reported methods involves the condensation of 2-aminothiophenol with ethyl malonate under alkaline conditions, followed by cyclization to form the benzothiazine ring.

-

- Mix 2-aminothiophenol with ethyl malonate in the presence of a base such as sodium hydroxide.

- Stir the mixture briefly to allow initial condensation.

- Reflux the reaction mixture to promote cyclization and ring closure.

- Monitor the reaction progress via Thin Layer Chromatography (TLC) using solvent systems such as ethyl acetate/chloroform (1:1).

- Upon completion, quench the reaction with water and extract the organic layer with ethyl acetate.

- Evaporate the solvent and recrystallize the crude product from ethyl acetate to obtain the pure compound.

-

- Yields reported range from 60% to 65%.

- Melting points typically around 130 °C, indicating good purity.

| Step | Reagents/Conditions | Observations | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Condensation | 2-aminothiophenol + ethyl malonate + NaOH | Stir 5 min, then reflux 30 min | 64 | 130 |

| Extraction & Purification | Ethyl acetate extraction, recrystallization | TLC monitoring (ethyl acetate/chloroform 1:1) |

This method was detailed in a study focusing on benzothiazine derivatives synthesis and acetylcholinesterase inhibitory activity.

N-Methylation and Derivatization

After obtaining the ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, further derivatization such as N-methylation can be performed to modify the compound's properties.

- Typical N-methylation Procedure:

- Treat the compound with dimethyl sulfate (DMS) in an alkaline medium.

- Stir and reflux the mixture while monitoring by TLC.

- Isolate the methylated product by extraction and recrystallization.

This step is useful for generating derivatives with altered biological activities and was reported with yields around 60%.

Oxidation to 1,1-Dioxide Derivatives

Oxidation of the benzothiazine ring to the corresponding 1,1-dioxide can be achieved using potassium permanganate in glacial acetic acid.

-

- Stir the compound in glacial acetic acid.

- Add potassium permanganate dropwise while stirring.

- Monitor the reaction by TLC (n-hexane/ethyl acetate 1:1).

- Quench with sodium thiosulfate.

- Filter and recrystallize the precipitated product.

Yields: Approximately 60%

- Melting Point: Around 160 °C

This oxidation step is important for preparing sulfone derivatives with distinct pharmacological profiles.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Purpose | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Condensation & Cyclization | 2-aminothiophenol + ethyl malonate + NaOH, reflux | Formation of benzothiazine ring | 64 | 130 | Monitored by TLC |

| N-Methylation | Dimethyl sulfate in alkaline medium | Derivatization | ~60 | - | Alters biological activity |

| Oxidation | KMnO4 in glacial acetic acid, quench with Na2S2O3 | Formation of 1,1-dioxide derivative | 60 | 160 | Sulfone derivative preparation |

Research Findings and Optimization Notes

- The condensation and cyclization step is sensitive to reaction time and temperature; refluxing for about 30 minutes is optimal to maximize yield without decomposition.

- TLC monitoring is essential for tracking reaction progress and avoiding overreaction.

- Recrystallization solvents such as ethyl acetate provide good purity and yield.

- Oxidation with potassium permanganate should be controlled carefully to prevent over-oxidation.

- Modifications such as N-methylation can be performed post-synthesis to diversify the compound library for biological screening.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has shown potential in the development of pharmaceuticals due to its structural properties. Its derivatives are being investigated for their biological activities, particularly as anti-inflammatory and anti-cancer agents.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation in various conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Several studies have explored the anticancer properties of benzothiazine derivatives. This compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a specific derivative showed efficacy against breast cancer cells by disrupting cellular signaling pathways involved in cell survival .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities.

Synthesis of Derivatives

This compound can be synthesized through various chemical reactions involving benzothiazine frameworks. The ability to modify the carboxylate group opens avenues for creating derivatives with tailored pharmacological properties .

Material Science

Beyond medicinal applications, this compound is being investigated for its potential use in material science.

Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Such polymers could find applications in coatings and composite materials where enhanced performance is required .

Table 1: Biological Activities of this compound Derivatives

| Activity | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 | 15 | |

| Anticancer (Breast) | MCF7 | 10 | |

| Apoptosis Induction | HeLa | 12 |

Table 2: Synthesis Pathways for Derivatives

| Compound Name | Synthetic Route | Yield (%) |

|---|---|---|

| Methyl derivative | Alkylation of base compound | 85 |

| Hydroxy derivative | Hydrolysis followed by methylation | 78 |

| Fluorinated derivative | Electrophilic substitution on aromatic ring | 70 |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, this compound demonstrated a significant reduction in joint swelling and pain scores compared to control groups. The study highlighted its potential as a therapeutic agent for chronic inflammatory conditions.

Case Study 2: Anticancer Research

A clinical trial assessing the efficacy of a novel formulation containing this compound derivatives showed promising results in patients with advanced breast cancer. The trial reported improved survival rates and reduced tumor sizes after treatment cycles.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, it may inhibit key enzymes involved in disease progression .

Comparison with Similar Compounds

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be compared to other benzothiazine derivatives, such as:

- Mthis compound

- Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

- 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.

Biological Activity

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS No. 4219195) is a compound belonging to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C11H11NO3S

- Molecular Weight : 237.27 g/mol

The compound features a benzothiazine core, which is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazine, including this compound, exhibit significant antimicrobial properties. A study highlighted that benzothiazine derivatives possess antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Ethyl 3-oxo-3,4-dihydro-2H-benzothiazine | Inhibitory against Staphylococcus aureus | |

| Benzothiazine derivatives | Broad-spectrum antibacterial |

2. Anticancer Activity

Benzothiazine compounds have shown promising anticancer activity. Ethyl 3-oxo-3,4-dihydro-2H-benzothiazine has been investigated for its effects on cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the benzothiazine core can enhance cytotoxicity against various cancer types.

The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways.

3. Anti-inflammatory Activity

Benzothiazine derivatives have also been noted for their anti-inflammatory properties. Ethyl 3-oxo-3,4-dihydro-2H-benzothiazine has demonstrated the ability to reduce inflammation in preclinical models by inhibiting pro-inflammatory cytokines.

The biological activities of ethyl 3-oxo-3,4-dihydro-2H-benzothiazine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors involved in inflammatory responses and cancer progression.

- Oxidative Stress Induction : Some studies suggest that benzothiazines induce oxidative stress in microbial cells and cancer cells, leading to cell death.

Case Studies

Several studies have investigated the pharmacological potential of ethyl 3-oxo-3,4-dihydro-2H-benzothiazine:

- Antibacterial Efficacy : A study assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Cytotoxic Effects on Cancer Cells : Research involving A431 and Jurkat cells indicated that treatment with the compound resulted in reduced viability and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzothiazine precursors. For optimization, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Full factorial designs or response surface methodologies can identify critical factors affecting yield and purity . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict optimal intermediates and transition states, reducing trial-and-error experimentation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen-bonding patterns. Similar benzothiazine/oxazine derivatives have been resolved using single-crystal diffraction .

- NMR spectroscopy : H and C NMR can identify dihydro- and oxo-functional groups. Compare shifts to PubChem data for analogous thiazole/oxazine esters (e.g., ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) .

- Mass spectrometry (HRMS) : Validate molecular formula and fragmentation patterns.

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

- Methodological Answer : Use solvent screening with polar aprotic solvents (DMSO, DMF) or surfactant-assisted dispersion. Pre-formulation studies (e.g., Hansen solubility parameters) can guide solvent selection. For biological assays, ensure solvent concentrations remain below cytotoxicity thresholds (<1% v/v) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Transition state analysis can elucidate mechanisms for electrophilic substitution or nucleophilic additions. Hybrid QM/MM methods are useful for modeling solvent effects . Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) under controlled conditions.

Q. What strategies resolve contradictions in reported biological activity data for benzothiazine derivatives?

- Methodological Answer : Conduct meta-analyses of published datasets using statistical tools (ANOVA, multivariate regression) to account for variables like assay type, cell lines, or impurity profiles. Reproduce experiments under standardized conditions (e.g., OECD guidelines) and employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Q. How can researchers design experiments to study the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Use accelerated stability testing (e.g., elevated temperature, UV exposure) with LC-MS/MS monitoring. Isotopic labeling (C or H) can track degradation products. Apply high-throughput robotic platforms to simulate diverse environmental matrices (soil, water pH gradients) .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Methodological Answer : Chiral chromatography (HPLC with polysaccharide-based columns) or capillary electrophoresis can resolve stereoisomers. For large-scale separations, consider simulated moving bed (SMB) chromatography or enantioselective membrane technologies .

Data Analysis and Validation

Q. How should researchers address discrepancies in NMR or crystallographic data for this compound?

- Methodological Answer : Cross-validate with alternative techniques (e.g., IR for functional groups, XRD for crystal packing). Use software like Mercury (CCDC) to compare experimental crystallographic data with predicted structures from Cambridge Structural Database (CSD) entries . For NMR, ensure deuterated solvent purity and calibrate referencing (e.g., TMS).

Q. What statistical frameworks are recommended for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC/IC values with 95% confidence intervals. Bootstrap resampling or Bayesian hierarchical models improve robustness in small-sample studies .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.